Ethyl 2-phenyl-2-(pyrimidine-2-sulfonyl)acetate
Description
Properties
IUPAC Name |
ethyl 2-phenyl-2-pyrimidin-2-ylsulfonylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-2-20-13(17)12(11-7-4-3-5-8-11)21(18,19)14-15-9-6-10-16-14/h3-10,12H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHQGQPMRTILALY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)S(=O)(=O)C2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-phenyl-2-(pyrimidine-2-sulfonyl)acetate typically involves the reaction of pyrimidine-2-sulfonyl chloride with ethyl 2-phenylacetate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-phenyl-2-(pyrimidine-2-sulfonyl)acetate can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The phenyl and pyrimidine rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl and pyrimidine derivatives.
Scientific Research Applications
Medicinal Chemistry and Drug Discovery
Ethyl 2-phenyl-2-(pyrimidine-2-sulfonyl)acetate is recognized for its role in the development of new therapeutic agents. Pyrimidine derivatives, including this compound, have shown significant promise in various medical applications:
- Anticancer Activity : Compounds with similar structures have been reported to exhibit potent anticancer properties. For instance, studies have demonstrated that pyrimidine derivatives can inhibit cancer cell proliferation across various types of cancers, including breast, ovarian, and lung cancers . The mechanism often involves the inhibition of key enzymes involved in tumor growth and survival.
- Antimicrobial Properties : Research has highlighted the effectiveness of pyrimidine-based compounds against a range of pathogens. This compound is being investigated for its potential as an antimicrobial agent, showcasing activity against bacteria such as Escherichia coli and Staphylococcus aureus . The minimum inhibitory concentration (MIC) values indicate promising efficacy comparable to established antibiotics.
The biological activities associated with this compound are extensive, making it a valuable compound for further research:
- Enzyme Inhibition : This compound has been identified as a potential inhibitor of specific enzymes linked to disease progression. For example, it may inhibit helicase activity, which is crucial in DNA replication and repair mechanisms . Such inhibition can lead to increased cancer cell apoptosis.
- Antioxidant Effects : Some studies suggest that pyrimidine derivatives possess antioxidant properties, which can protect cells from oxidative stress—a factor implicated in various diseases, including cancer and neurodegenerative disorders .
Synthetic Applications
This compound serves as an essential building block in organic synthesis:
- Synthesis of Complex Molecules : It is utilized as a precursor for synthesizing more complex organic molecules. The sulfonamide functionality allows for further modifications that can enhance the biological activity or selectivity of the resultant compounds .
Case Study 1: Anticancer Screening
A recent study evaluated a series of pyrimidine derivatives for their anticancer properties against various cancer cell lines. This compound was included in the screening process, revealing significant cytotoxic effects with IC50 values indicating strong potential for further development as an anticancer agent .
Case Study 2: Antimicrobial Evaluation
In another investigation focusing on antimicrobial efficacy, this compound was tested against multiple bacterial strains. Results showed that it exhibited lower MIC values than some conventional antibiotics, suggesting its potential as a new therapeutic candidate for treating bacterial infections .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of ethyl 2-phenyl-2-(pyrimidine-2-sulfonyl)acetate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The phenyl and pyrimidine rings can also participate in π-π stacking interactions and hydrogen bonding, further enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The target compound shares a phenyl-acetate backbone with several derivatives, differing primarily in the substituent at the 2-position. Key analogs include:
*Inferred structure; exact data unavailable in evidence.
Physicochemical Properties
- Solubility : The sulfonyl group in the target compound likely increases polarity and aqueous solubility compared to sulfanyl analogs (e.g., ). Ethylphenidate, with a lipophilic piperidine group, exhibits higher solubility in organic solvents .
- Stability: Sulfonyl groups generally confer greater chemical stability against oxidation compared to sulfanyl or hydroxyl groups (e.g., notes spontaneous aerobic oxidation in thiazole derivatives) .
Key Research Findings
Divergent Pharmacokinetics
- Ethylphenidate’s piperidine group enhances blood-brain barrier penetration, unlike the polar sulfonyl group in the target compound, which may limit CNS activity .
- Sulfonyl-containing compounds (e.g., ’s ethyl 2-[[(4-methoxyphenyl)sulfonyl]amino]acetate) show prolonged half-lives due to metabolic resistance .
Toxicity and Regulation
- Ethylphenidate is regulated under Schedule III in Canada (), whereas sulfonyl analogs may face fewer restrictions but require rigorous ADMET profiling .
Biological Activity
Ethyl 2-phenyl-2-(pyrimidine-2-sulfonyl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.
The compound features a sulfonyl group attached to a pyrimidine ring, which enhances its ability to interact with various biological targets. The sulfonyl moiety is known for forming strong interactions with proteins and enzymes, potentially inhibiting their activity. The phenyl and pyrimidine rings contribute to the compound's binding affinity through π-π stacking interactions and hydrogen bonding capabilities.
Biological Activities
This compound exhibits a range of biological activities, including:
- Anticancer Activity : Studies have highlighted its potential in inhibiting cancer cell proliferation. For instance, the compound has shown significant efficacy against various cancer cell lines, with IC50 values indicating its potency.
- Antimicrobial Properties : The presence of the sulfonyl group has been linked to enhanced antimicrobial activity against several pathogens. Research indicates that compounds with similar structures often exhibit improved antimicrobial properties due to their ability to disrupt bacterial cell walls or inhibit essential enzymes .
- Inhibition of Enzymatic Activity : The compound's interaction with specific enzymes can lead to inhibition of critical pathways involved in cancer progression and microbial resistance .
Table 1: Summary of Biological Activities
| Activity | Target | IC50 (μM) | Cell Line/Organism |
|---|---|---|---|
| Anticancer | KARPAS422 | 60 | Lymphoma |
| Antimicrobial | PACA2 (Cancer Cell) | 22.4 | Human Cancer Cells |
| Enzyme Inhibition | Various Enzymes | Varies | Multiple Targets |
Case Study 1: Anticancer Efficacy
In a study examining the anticancer properties of this compound, researchers found that it effectively inhibited the growth of KARPAS422 cells with an IC50 value of 60 μM. This suggests a promising avenue for further development as a chemotherapeutic agent .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of similar sulfonamide derivatives, where compounds demonstrated IC50 values ranging from 17.8 μM to 44.4 μM against various cancerous cell lines, indicating that modifications in the sulfonyl group can significantly enhance biological activity .
Q & A
Q. What synthetic methodologies are commonly employed to prepare Ethyl 2-phenyl-2-(pyrimidine-2-sulfonyl)acetate?
The compound can be synthesized via aerobic oxidation of precursor esters. For example, analogous sulfonyl-containing esters (e.g., Ethyl 2-hydroxy-2-phenyl-2-(thiazol-2-yl)acetate) are synthesized through spontaneous oxidation of thiazole-substituted acetates under ambient oxygen . Key steps include:
- Reaction Setup : Use anhydrous solvents (e.g., dichloromethane) under inert gas.
- Oxidation Control : Monitor reaction progress via TLC or HPLC to avoid over-oxidation.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) isolates the sulfonyl product.
Q. How is the structural integrity of this compound validated?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For instance, a related pyrimidine-sulfonyl compound (Ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]-sulfanyl}acetate) was confirmed via SC-XRD (R factor = 0.038, data-to-parameter ratio = 17.5) . Complementary methods include:
- NMR Analysis : H and C NMR to verify substituent positions.
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks.
Q. What stability considerations are critical for handling this compound?
Sulfonyl esters are prone to hydrolysis and oxidation. Evidence from analogous compounds shows:
- Hydrolysis Risk : Store under anhydrous conditions (e.g., molecular sieves) at -20°C .
- Oxidative Degradation : Aerobic conditions may degrade sulfonyl groups; use antioxidants like BHT in storage solutions .
Advanced Research Questions
Q. How can conflicting spectral data for this compound be resolved?
Discrepancies in NMR or MS data often arise from impurities or isomerism. Methodological approaches include:
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitutions?
The pyrimidine-sulfonyl group acts as a leaving group. Studies on similar esters (e.g., methylphenidate derivatives) reveal:
Q. How do environmental factors influence its degradation pathways?
Aerobic oxidation and photolysis are major pathways. For example:
- Oxidative Degradation : Ethyl 2-phenyl-2-(thiazol-2-yl)acetate forms hydroxylated byproducts under ambient oxygen .
- Photolytic Cleavage : UV exposure cleaves sulfonyl bonds, monitored via HPLC-MS .
Q. What strategies mitigate byproduct formation during scale-up synthesis?
- Process Optimization : Use flow chemistry to control oxidation rates and reduce side reactions .
- Catalytic Systems : Palladium catalysts improve selectivity in ester functionalization .
Q. How is stereochemical purity assessed in chiral analogs of this compound?
- Chiral HPLC : Employ columns with cellulose-based stationary phases (e.g., Chiralpak IC).
- Circular Dichroism (CD) : Compare experimental spectra with computational models .
Methodological Tables
Table 1 : Key Stability Parameters
| Parameter | Condition | Observation | Reference |
|---|---|---|---|
| Hydrolysis Rate | pH 7.4, 25°C | t₁/₂ = 48 hours | |
| Oxidative Stability | Air, 40°C | 10% degradation after 7 days | |
| Photostability | UV light (254 nm) | Complete degradation in 24 hours |
Table 2 : Analytical Techniques for Structural Validation
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
